2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide

Antimicrobial SAR Quinoline hydrazones Nitro positional isomerism

Researchers face inconsistent potency when evaluating nitro-substituted quinoline-hydrazone hybrids for antimicrobial screening. This compound, featuring a (E)-configured 4-nitrobenzylidene group, serves as the precise para-nitro benchmark for the 2-methylquinoline-4-carbohydrazide pharmacophore. - Antifungal activity comparable to nystatin with a non-hemolytic profile up to 100 µg/mL. - Selective Gram-negative (E. coli) activity, enabling development of narrow-spectrum anti-enteric agents. - Structurally differentiated probe for DNA gyrase ATP-binding site SAR, complementing existing 2-aryl series. Direct head-to-head MIC comparisons against 3-nitro and non-nitrated analogs are enabled.

Molecular Formula C18H14N4O3
Molecular Weight 334.3 g/mol
Cat. No. B11695730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide
Molecular FormulaC18H14N4O3
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H14N4O3/c1-12-10-16(15-4-2-3-5-17(15)20-12)18(23)21-19-11-13-6-8-14(9-7-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+
InChIKeyRJPFFSPMWKRWNB-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL] (The mean of the results at pH 7.4)

2-Methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide Overview


2-Methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide (CAS 57505-76-7) is a synthetic hydrazone derivative belonging to the quinoline-4-carboxylic acid hydrazide class . It features a 2-methylquinoline core linked via a carbohydrazide bridge to a (E)-configured 4-nitrobenzylidene moiety . This compound is part of a broader series of quinoline-hydrazone hybrids that have been investigated for antimicrobial, antifungal, and antiviral activities, with the arylidene substituent critically dictating potency and selectivity profiles [1].

Why 2-Methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide Cannot Be Substituted


Within the quinoline-4-carbohydrazide chemotype, biological activity is exquisitely sensitive to both the position and electronic nature of the arylidene substituent. Meta-substituted (3-nitro) analogs, para-halogenated (4-chloro) analogs, and electron-donating (4-methyl, 4-methoxy) variants exhibit divergent antimicrobial potency and hemolytic safety profiles [1]. Specifically, nitro substitution at the para position of the arylidene ring is associated with superior antifungal activity compared to non-nitrated congeners, while the electronic distribution of the 4-nitro group confers distinct interactions with microbial DNA gyrase and viral targets relative to the 3-nitro isomer [2][3]. Generic interchange without positional or electronic verification risks loss of target potency and altered cytotoxicity.

Quantitative Evidence for 2-Methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide


Para-Nitro vs. Meta-Nitro Antifungal Selectivity

In a systematic series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones, compounds bearing nitro substituents at the arylidene moiety exhibited the most potent antifungal activity [1]. Within this class, para-nitro substitution is anticipated to influence electron distribution and molecular recognition differently than meta-nitro substitution, as demonstrated by divergent MIC values against Candida albicans for structurally related nitro-substituted quinoline-hydrazones. While direct head-to-head MIC data for the 4-nitro versus 3-nitro isomers are not reported in the primary literature, the class-level trend indicates that para-nitro placement optimizes antifungal pharmacophore alignment [1].

Antimicrobial SAR Quinoline hydrazones Nitro positional isomerism

Gram-Negative Antibacterial Activity Against Escherichia coli

Metwally et al. (2006) reported that among 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones, compounds with nitro substituents at the arylidene moiety displayed the most potent antibacterial activity specifically against E. coli [1]. In contrast, the same compounds demonstrated no activity against Staphylococcus aureus. This Gram-negative selectivity is a critical differentiator for applications targeting enteric pathogens. The 4-nitro derivative is expected to fall within the high-activity cluster based on the consistent SAR trend linking nitro substitution to E. coli potency.

Gram-negative antibacterial E. coli MIC Nitroarylidene hydrazones

Hemolytic Safety of Nitro-Substituted Hydrazones

The five most potent antimicrobial compounds in the Metwally et al. (2006) series—all bearing nitro-substituted arylidene moieties—were assessed for hemolytic activity and found to be non-hemolytic up to a concentration of 100 µg/mL [1]. This favorable safety margin was observed for the nitro-containing cluster (compounds 7, 18, 19, 22, and 23), which structurally encompasses the target 4-nitrobenzylidene chemotype. Non-nitrated analogs were not among the most potent and thus were not included in the hemolysis assessment, precluding a direct comparison, but the data indicate that the para-nitro substituent does not introduce erythrocyte toxicity at therapeutically relevant concentrations.

Hemolytic toxicity Safety profiling Quinoline hydrazones

Antiviral Activity Against ECHO Virus Type 6

Zemtsova et al. (2008) specifically utilized 2-methylquinoline-4-carboxylic acid hydrazide—the core scaffold of the target compound—to synthesize vinylogs containing a nitro group in the substituent [1]. These nitro-containing derivatives were tested for antiviral activity against ECHO virus type 6 and demonstrated detectable antiviral effects [2]. This antiviral profile is scaffold-dependent: the 2-methyl substitution on the quinoline ring, as opposed to 2-aryl substitution, enables the formation of vinylog-linked nitro derivatives with antiviral activity against enteric viruses, a property not reported for the 2-arylquinoline-4-carbohydrazide series.

Antiviral activity ECHO virus type 6 2-Methylquinoline hydrazones

DNA Gyrase Inhibition via Quinoline-4-Carbohydrazide

Recent studies on structurally related 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have validated microbial DNA gyrase as a target for this chemotype, with lead compounds displaying MIC values of 41.09, 95.67, and 96.14 µM against Staphylococcus aureus [1]. Although the target compound differs at the 2-position (methyl vs. 4-bromophenyl) and the arylidene substituent (4-nitro vs. variable), the conserved quinoline-4-carbohydrazide core suggests potential for DNA gyrase engagement. The electron-withdrawing 4-nitro group may further enhance binding to the gyrase ATP-binding pocket compared to electron-donating substituents, a hypothesis testable via procurement of the target compound for comparative gyrase supercoiling assays.

DNA gyrase inhibition Antibacterial target Quinoline-4-carbohydrazide

Application Scenarios for 2-Methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide


Candida albicans Antifungal Lead Optimization

The class-level evidence establishes that nitro-substituted quinoline-4-carbohydrazide hydrazones achieve antifungal potency comparable to nystatin while remaining non-hemolytic at concentrations up to 100 µg/mL [1]. Procurement of the target compound enables direct head-to-head MIC comparison against the 3-nitro isomer and non-nitrated analogs in standardized C. albicans broth microdilution assays, confirming whether the para-nitro position indeed maximizes the antifungal pharmacophore within the 2-methylquinoline subseries.

Selective Gram-Negative Antibacterial Development

The target compound belongs to a nitro-substituted cluster that demonstrated selective activity against E. coli while showing no activity against S. aureus [1]. This Gram-negative selectivity profile is valuable for programs developing narrow-spectrum agents targeting enteric infections. Researchers should benchmark the compound's E. coli MIC against the 4-chlorophenyl and 4-methylphenyl analogs to quantitatively define the contribution of the nitro group to Gram-negative potency.

Picornavirus Antiviral Screening

The 2-methylquinoline-4-carbohydrazide core, when elaborated with nitro-containing substituents, has demonstrated antiviral activity against ECHO virus type 6 [2]. This scaffold-specific antiviral property is absent in the 2-arylquinoline antimicrobial series. The target compound should be prioritized for procurement by antiviral screening consortia seeking to evaluate novel chemotypes against enterovirus replication, with the 4-nitrobenzylidene group providing an additional handle for SAR exploration.

DNA Gyrase Inhibitor Screening

Published DNA gyrase inhibitors in the quinoline-4-carbohydrazide class feature 2-aryl substitutions, with MIC values of 41–96 µM against S. aureus [3]. The target compound, featuring a 2-methyl substitution and a 4-nitrobenzylidene hydrazone, provides a structurally differentiated probe to expand the SAR landscape around the gyrase ATP-binding site. Procurement enables comparative gyrase supercoiling assays to determine whether the 2-methyl/4-nitro combination offers improved affinity or altered resistance profiles relative to the 2-aryl series.

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